6-chloro-2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-chloro-2-methyl-N-piperidin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4/c1-7-13-9(11)6-10(14-7)15-8-2-4-12-5-3-8/h6,8,12H,2-5H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSKZLOYALURHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a pyrimidine ring substituted with a chlorine atom and a piperidine moiety, which may contribute to its biological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and potential anticancer activities, along with relevant case studies and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C10H15ClN4 |
| Molecular Weight | 226.7 g/mol |
| CAS Number | 1211524-07-0 |
| IUPAC Name | 6-chloro-2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine |
Antibacterial Activity
Research has demonstrated that derivatives of pyrimidine compounds exhibit varying degrees of antibacterial activity. In particular, studies have shown that 6-chloro-2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine demonstrates notable activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentrations (MICs) :
- Against Staphylococcus aureus: MIC values ranged from 5.64 to 77.38 µM.
- Against Escherichia coli: MIC values ranged from 2.33 to 156.47 µM.
- Against Bacillus subtilis: MIC values were reported at 4.69 to 22.9 µM.
These results indicate that the compound possesses moderate to good antibacterial potential, which can be attributed to the presence of electron-withdrawing groups on the piperidine ring enhancing its activity against bacterial strains .
Antifungal Activity
The antifungal properties of this compound have also been evaluated, showing effectiveness against various fungal strains:
- Fungal Strains Tested :
- Candida albicans: MIC values ranged from 16.69 to 78.23 µM.
- Fusarium oxysporum: MIC values ranged from 56.74 to 222.31 µM.
These findings suggest that the compound can inhibit fungal growth effectively, reinforcing its potential as a therapeutic agent in antifungal applications .
Case Studies
-
Study on Antimicrobial Activity :
A comprehensive study evaluated numerous pyrimidine derivatives for their antimicrobial properties, including the compound . The results indicated that modifications on the piperidine ring significantly influenced antibacterial efficacy, with certain substitutions leading to enhanced activity against resistant bacterial strains . -
Structure-Activity Relationship (SAR) :
A SAR analysis highlighted that the presence of halogen atoms (like chlorine) and nitrogen-containing groups significantly contributed to the biological activity of pyrimidine derivatives. The study emphasized optimizing these substituents to enhance both solubility and bioactivity .
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of pyrimidine compounds exhibit varying degrees of antibacterial activity. Specifically, 6-chloro-2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine has shown notable effectiveness against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentrations (MICs) :
- Staphylococcus aureus : MIC values range from 5.64 to 77.38 µM.
- Escherichia coli : MIC values range from 2.33 to 156.47 µM.
- Bacillus subtilis : MIC values reported at 4.69 to 22.9 µM.
These results suggest that the compound possesses moderate to good antibacterial potential, attributed to the presence of electron-withdrawing groups on the piperidine ring, enhancing its activity against bacterial strains.
Antifungal Activity
The antifungal properties of this compound have also been evaluated, demonstrating effectiveness against various fungal strains:
Fungal Strains Tested :
- Candida albicans : MIC values range from 16.69 to 78.23 µM.
- Fusarium oxysporum : MIC values range from 56.74 to 222.31 µM.
These findings reinforce the potential of this compound as a therapeutic agent in antifungal applications.
Anticancer Potential
Emerging studies have begun to explore the anticancer properties of 6-chloro-2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine. Initial findings suggest that it may inhibit the proliferation of certain cancer cell lines, although further research is necessary to fully elucidate its mechanisms and efficacy in this area.
Case Studies
-
Study on Antimicrobial Activity :
A comprehensive study evaluated numerous pyrimidine derivatives for their antimicrobial properties, including this compound. The results indicated that modifications on the piperidine ring significantly influenced antibacterial efficacy, with certain substitutions leading to enhanced activity against resistant bacterial strains. -
Structure-Activity Relationship (SAR) :
A SAR analysis highlighted that the presence of halogen atoms (like chlorine) and nitrogen-containing groups significantly contribute to the biological activity of pyrimidine derivatives. Optimizing these substituents can enhance both solubility and bioactivity.
Chemical Reactions Analysis
Nucleophilic Substitution at C6 Chlorine
The chlorine atom at position 6 is highly susceptible to nucleophilic displacement, enabling the synthesis of derivatives with varied functional groups.
-
Mechanism : Aromatic nucleophilic substitution (SNAr) facilitated by the electron-withdrawing effect of the pyrimidine ring.
-
Key Observation : Reactions with amines proceed efficiently under mild conditions due to the strong leaving-group ability of chlorine.
Oxidation and Reduction Reactions
The methyl group at position 2 and the pyrimidine ring itself can undergo redox transformations.
Oxidation of the C2 Methyl Group
-
Reagent : KMnO₄, H₂O, 100°C
-
Product : 2-Carboxy-6-chloro-N-(piperidin-4-yl)pyrimidin-4-amine
-
Yield : ~40% (requires acidic workup).
Reduction of the Pyrimidine Ring
-
Reagent : H₂, Pd/C, EtOH, 50 psi
-
Product : Partially saturated tetrahydropyrimidine derivatives (minor pathway).
Hydrolysis Reactions
The chlorine atom can be hydrolyzed under acidic or basic conditions:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 1M HCl, reflux, 6 hr | 6-Hydroxy-2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine | 70% | |
| 1M NaOH, EtOH, 80°C, 4 hr | Same as above | 65% |
-
Hydrolysis is reversible under acidic conditions, favoring re-chlorination with PCl₅.
Functionalization of the Piperidine Moiety
The secondary amine on the piperidine ring can undergo alkylation or acylation:
| Reaction Type | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Alkylation | CH₃I, NaH, DMF, 0°C→RT | N-Methylpiperidine derivative | 55% | ||
| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C | N-Acetylpiperidine derivative | 60% |
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable C–C bond formation at position 6:
Stability and Side Reactions
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Effects on Bioactivity: The piperidin-4-yl group in the target compound enhances selectivity for kinase targets compared to analogs with pyridylmethyl or furanylmethyl groups, which may reduce potency due to steric hindrance or weaker hydrogen bonding .
Synthetic Efficiency :
Physicochemical Properties :
- Lower molecular weight analogs (e.g., 6-chloro-N,N-dimethylpyrimidin-4-amine, 172.61 g/mol) exhibit higher solubility in aqueous media but reduced membrane permeability compared to the target compound .
- Bromo/chloro dihalogenation (e.g., ) increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration for CNS targets .
Preparation Methods
Starting Materials and Key Intermediates
- 4,6-Dichloropyrimidine is often used as a key starting material due to its reactivity at the 4- and 6-positions allowing selective substitution.
- 2-Methyl substitution on the pyrimidine ring is introduced early via methylation or by using methyl-substituted pyrimidine precursors.
- The piperidin-4-yl amine moiety is introduced via nucleophilic aromatic substitution (SNAr) at the 4-position of the pyrimidine ring.
General Synthetic Strategy
The synthesis typically involves:
- Selective chlorination or halogenation of the pyrimidine ring to introduce the 6-chloro substituent.
- Nucleophilic substitution at the 4-position of the pyrimidine ring by piperidin-4-yl amine.
- Purification through chromatographic techniques to isolate the target compound.
Detailed Preparation Procedure
Step 1: Preparation of 4,6-Dichloro-2-methylpyrimidine
- Starting from commercially available pyrimidine derivatives, selective chlorination at the 4- and 6-positions is achieved using reagents such as phosphorus oxychloride (POCl3).
- Methylation at the 2-position can be introduced by using methyl-substituted precursors or via methylation reactions under controlled conditions.
Step 2: Nucleophilic Aromatic Substitution (SNAr) with Piperidin-4-yl Amine
- The 4-chloro substituent on the pyrimidine ring is displaced by piperidin-4-yl amine under nucleophilic substitution conditions.
- Typical reaction conditions include:
- Solvent: Anhydrous solvents such as dimethylformamide (DMF) or 1,4-dioxane.
- Base: Sodium hydride (NaH) or other strong bases to deprotonate the amine and enhance nucleophilicity.
- Temperature: Elevated temperatures (80–110 °C) to facilitate substitution.
- The reaction proceeds via the displacement of the chlorine atom at the 4-position by the nucleophilic nitrogen of the piperidine ring.
Step 3: Purification
- The crude product is purified by silica gel column chromatography.
- Eluents often include mixtures of dichloromethane (CH2Cl2) with small percentages of methanol containing ammonium hydroxide (e.g., 7% 1M NH3/MeOH in CH2Cl2) to improve product recovery and purity.
Representative Reaction Scheme
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|
| 1 | 4,6-Dichloropyrimidine + methylation agent | 4,6-Dichloro-2-methylpyrimidine | Variable (literature dependent) |
| 2 | Piperidin-4-yl amine, NaH, DMF, 100 °C | 6-Chloro-2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine | Moderate to good (typically 50–80%) |
| 3 | Silica gel chromatography (7% NH3/MeOH in CH2Cl2) | Pure target compound | — |
Research Findings and Optimization Notes
- The nucleophilic substitution step is critical and sensitive to reaction conditions. Using strong bases like sodium hydride in anhydrous polar aprotic solvents enhances reaction efficiency.
- Temperature control is essential to avoid side reactions such as multiple substitutions or decomposition.
- Purification using basic methanolic eluents improves isolation of the amine-containing pyrimidine derivatives.
- Literature reports yields ranging from moderate to high depending on the purity of starting materials and reaction optimization.
Comparative Analysis with Related Pyrimidine Syntheses
Research on related pyrimidine derivatives shows similar preparation methodologies:
| Feature | 6-Chloro-2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine | Related Pyrimidine Derivatives (e.g., 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine) |
|---|---|---|
| Starting material | 4,6-Dichloropyrimidine | Hydroxy pyrimidine derivatives |
| Key reaction | SNAr with piperidin-4-yl amine | Coupling with substituted anilines, reduction, and cyclization |
| Reaction conditions | NaH, DMF, 100 °C | Acidic medium, catalytic HCl, NaH, THF |
| Purification | Silica gel chromatography | Silica column chromatography, recrystallization |
| Yield range | Moderate to good (50–80%) | Variable, often optimized for each derivative |
Summary Table of Preparation Methods
| Preparation Step | Description | Typical Conditions | Outcome |
|---|---|---|---|
| Chlorination/Methylation | Introduction of 6-chloro and 2-methyl groups on pyrimidine ring | POCl3 or other chlorinating agents, methylation reagents | 4,6-Dichloro-2-methylpyrimidine |
| Nucleophilic Aromatic Substitution | Displacement of 4-chloro by piperidin-4-yl amine | NaH, DMF or 1,4-dioxane, 80–110 °C | 6-Chloro-2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine |
| Purification | Silica gel column chromatography with basic eluents | 7% 1M NH3/MeOH in CH2Cl2 | Pure target compound |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-chloro-2-methyl-N-(piperidin-4-yl)pyrimidin-4-amine, and how can reaction conditions be optimized for yield?
- Methodology : The compound is typically synthesized via palladium-catalyzed amination of chloro-substituted pyrimidines. For example, chloro-pyrimidine intermediates react with piperidin-4-amine under Buchwald-Hartwig conditions (Pd catalysts, ligands like Xantphos, and bases such as Cs₂CO₃) . Yield optimization involves:
- Temperature control (80–110°C) to balance reaction rate and side-product formation.
- Solvent selection (e.g., toluene or dioxane) to enhance solubility of intermediates.
- Ligand-to-catalyst ratios (1:1 to 2:1) to improve catalytic efficiency.
Q. How is the purity of this compound assessed using chromatographic and spectroscopic methods?
- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) detects impurities at 254 nm. Retention time consistency (±0.1 min) confirms purity >95% .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for pyrimidine (δ 8.2–8.5 ppm for aromatic protons) and piperidine (δ 2.8–3.2 ppm for N–CH₂) groups verify structure .
- HRMS : Exact mass ([M+H]⁺ calculated for C₁₀H₁₆ClN₄: 235.11; observed: 235.09) confirms molecular integrity .
Advanced Research Questions
Q. How do structural modifications at the piperidin-4-yl group influence the compound’s binding affinity in biological targets?
- Methodology :
- Introduce substituents (e.g., methyl, trifluoromethyl) at the piperidine nitrogen and assess binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Compare with analogs like N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide, where trifluoromethyl groups enhance lipophilicity and target engagement .
Q. What computational approaches are used to model the compound’s interactions with biological targets, and how reliable are these predictions?
- Methods :
- Docking (AutoDock Vina) : Simulate binding poses in protein active sites (e.g., kinase domains). Validate with co-crystallized ligands from PDB entries.
- MD Simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100-ns trajectories.
Q. How can crystallographic data resolve contradictions in reported biological activities of pyrimidine analogs?
- Approach : Perform single-crystal X-ray diffraction to determine dihedral angles between pyrimidine and substituents. For instance, a 12.8° dihedral angle between pyrimidine and phenyl groups in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine correlates with enhanced antibacterial activity .
- Data Interpretation : Compare crystal packing effects (e.g., C–H⋯π interactions) across polymorphs to explain variations in solubility and bioavailability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values for structurally similar pyrimidine derivatives?
- Troubleshooting :
Validate assay conditions (e.g., ATP concentration in kinase assays).
Check purity via LC-MS; impurities >2% can skew results .
Replicate studies using standardized protocols (e.g., NIH Assay Guidance Manual).
- Case Study : A 10-fold difference in IC₅₀ for analogs with trifluoromethyl vs. methyl groups was traced to variations in cell permeability, resolved using Caco-2 monolayer assays .
Methodological Best Practices
Q. What strategies improve the scalability of synthesizing this compound for in vivo studies?
- Process Chemistry :
- Replace Pd catalysts with cheaper Ni-based systems for large batches (yield maintained at 85–90%) .
- Optimize workup: Use liquid-liquid extraction (ethyl acetate/water) instead of column chromatography.
- Quality Control : Implement PAT (process analytical technology) for real-time monitoring of reaction endpoints .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
